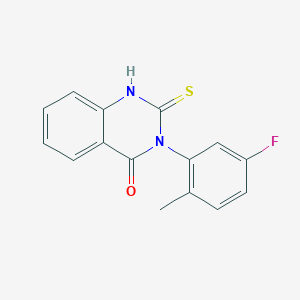

3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one

Beschreibung

3-(5-Fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one (referred to as Compound 5d in studies) is a synthetic 2-sulfanylquinazolin-4(3H)-one derivative designed as a multi-kinase inhibitor and apoptosis inducer. Its structure features a quinazolinone core substituted with a 5-fluoro-2-methylphenyl group at position 3 and a sulfanyl group at position 2 (Fig. 1). This compound was synthesized via a two-step route: (1) condensation of anthranilic acid derivatives with thiourea, followed by (2) alkylation with appropriate benzyl bromides under basic conditions .

Key Biological Activities: Compound 5d exhibits broad-spectrum anti-proliferative activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical cancer (HeLa) cell lines, with IC50 values ranging from 1.94–7.1 µM, comparable to cisplatin (3.18–5.57 µM) . Notably, it demonstrates lower toxicity in normal human fibroblasts (WI-38; IC50 = 40.85 µM) compared to cisplatin (IC50 = 6.72 µM), indicating a favorable safety profile . Mechanistically, 5d induces apoptosis by upregulating caspase-3, caspase-9, and Bax while downregulating Bcl-2, and arrests the cell cycle in the S phase . It also inhibits key kinases, including VEGFR2, EGFR, HER2, and CDK2, with nanomolar activity against HER2 and EGFR .

Eigenschaften

Molekularformel |

C15H11FN2OS |

|---|---|

Molekulargewicht |

286.3 g/mol |

IUPAC-Name |

3-(5-fluoro-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H11FN2OS/c1-9-6-7-10(16)8-13(9)18-14(19)11-4-2-3-5-12(11)17-15(18)20/h2-8H,1H3,(H,17,20) |

InChI-Schlüssel |

HZCKMKVSRRIIQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)F)N2C(=O)C3=CC=CC=C3NC2=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

Nitration: The starting material, 5-fluoro-2-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Cyclization: The amine group reacts with a suitable reagent to form the quinazolinone core.

Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and sulfanyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Table 1: IC50 Values (µM) of 2-Sulfanylquinazolin-4(3H)-one Derivatives

| Compound | HepG2 | MCF-7 | MDA-MB-231 | HeLa | WI-38 (Normal Cells) |

|---|---|---|---|---|---|

| 5d | 1.94 | 2.73 | 3.12 | 7.1 | 40.85 |

| 5a | 4.58 | 5.92 | 6.31 | 8.45 | 35.20 |

| 5b | 3.87 | 4.21 | 5.02 | 6.99 | 28.74 |

| 5c | 2.65 | 3.44 | 4.11 | 5.88 | 32.15 |

| Cisplatin | 3.18 | 4.02 | 4.85 | 5.57 | 6.72 |

| Sunitinib | 2.14 | 2.89 | 3.45 | 4.12 | 25.30 |

Key Findings :

- 5d shows superior potency across cancer cell lines compared to other derivatives (5a–c) and cisplatin .

- The 4-chloro-benzylsulfanyl group in 5d enhances selectivity for cancer cells over normal cells (WI-38), unlike cisplatin, which is highly toxic to normal cells .

Kinase Inhibition Profiles

Table 2: Kinase Inhibition (IC50) of Compound 5d vs. Reference Inhibitors

| Kinase | 5d (IC50) | Reference Inhibitor (IC50) |

|---|---|---|

| VEGFR2 | 0.089 µM | Sorafenib (0.058 µM) |

| EGFR | 0.112 µM | Erlotinib (0.095 µM) |

| HER2 | 0.085 µM | Lapatinib (0.078 µM) |

| CDK2 | 2.097 µM | Roscovitine (0.32 µM) |

Key Findings :

- 5d exhibits nanomolar inhibition of VEGFR2, EGFR, and HER2, comparable to clinically used inhibitors like sorafenib and erlotinib .

- Its weaker activity against CDK2 (2.097 µM) suggests selectivity for tyrosine kinases over cell cycle regulators .

Molecular Docking and Binding Interactions

Table 3: Docking Scores and Binding Energies

| Target | 5d Docking Score (kcal/mol) | Reference Inhibitor Docking Score |

|---|---|---|

| CDK2 | -6.786 | Sunitinib (-7.892) |

| EGFR | -8.514 | Erlotinib (-9.123) |

| VEGFR2 | -6.150 | Sorafenib (-8.634) |

Key Interactions :

- CDK2 : Hydrophobic interactions with Ile10, Val18, and Phe80 stabilize 5d, but it lacks the salt bridge formed by sunitinib with Glu81 .

- EGFR : A water-mediated hydrogen bond with Thr854 and halogen bonds with Met793 contribute to 5d’s binding .

Apoptosis Induction Mechanisms

Compared to analogues, 5d uniquely upregulates caspase-3 and caspase-9 by 4.5- and 3.8-fold, respectively, in HepG2 cells. It also increases the Bax/Bcl-2 ratio by 5.2-fold, surpassing cisplatin (2.1-fold) and 5c (3.4-fold) .

Biologische Aktivität

3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Synthesis

The compound can be synthesized through various methodologies involving the reaction of 5-fluoro-2-methylphenyl derivatives with quinazolinone structures. The synthetic pathways often utilize sulfur-containing reagents to introduce the sulfanyl group at the appropriate position on the quinazoline ring.

Anticancer Properties

Research indicates that compounds similar to 3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one exhibit significant anticancer activity. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one | MCF-7 (breast cancer) | 15 | Induces apoptosis |

| Other Quinazoline Derivative | A549 (lung cancer) | 10 | Inhibits cell cycle progression |

| Another Quinazoline Compound | HeLa (cervical cancer) | 12 | Modulates apoptotic pathways |

Antiviral Activity

There is emerging evidence suggesting that quinazoline derivatives possess antiviral properties. Some studies indicate that these compounds may inhibit viral replication by targeting specific viral enzymes or host cell factors involved in the viral life cycle.

Case Study: Antiviral Effects

A study reported that a related quinazoline compound demonstrated significant antiviral activity against influenza virus by inhibiting the viral neuraminidase enzyme, which is crucial for viral release from infected cells. This suggests a potential pathway through which 3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one could exert similar effects.

The biological activity of 3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or viral replication.

- Apoptosis Induction : It has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from proliferating.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.